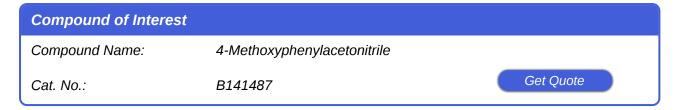


## An In-depth Technical Guide to p-Methoxyphenylacetonitrile: Properties, Synthesis, and Applications

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

p-Methoxyphenylacetonitrile, also known as **4-methoxyphenylacetonitrile** or p-methoxybenzyl cyanide, is a versatile organic compound with significant applications in the pharmaceutical and fine chemical industries. Its chemical structure, featuring a methoxy-substituted benzene ring attached to an acetonitrile group, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of p-methoxyphenylacetonitrile, along with detailed experimental protocols for its synthesis and analysis.

## **Physical and Chemical Properties**

p-Methoxyphenylacetonitrile is a clear, colorless to pale-yellow liquid at room temperature.[1] It possesses a range of physical and chemical properties that are crucial for its handling, storage, and application in chemical synthesis. A summary of these properties is presented in the tables below.

## **General and Physical Properties**



Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO	[1][2][3]
Molecular Weight	147.17 g/mol	[2]
Appearance	Clear, colorless to pale-yellow liquid	[1]
Melting Point	8 °C	[3][4]
Boiling Point	286-287 °C at 760 mmHg	[4]
Density	1.085 g/mL at 25 °C	[4]
Refractive Index (n <sup>20</sup> /D)	1.531	

**Solubility Data** 

Solvent	Solubility	Reference
Water	0.01 g/L	[3]
Ethanol	Soluble	[5]
Acetone	Miscible	[5]
Chloroform	Soluble	[5]
Ethyl Ether	Soluble	[5]
Isopropanol	Miscible	[5]
Toluene	Miscible	[5]

## **Safety and Stability**



Property	Information	Reference
Stability	Stable under normal conditions.	[1]
Incompatibilities	Strong oxidizing agents, strong acids, strong bases.	
Storage	Store in a cool, dry, well- ventilated area away from incompatible substances.	[1]

## **Spectral Data**

The structural features of p-methoxyphenylacetonitrile can be confirmed through various spectroscopic techniques.

## <sup>1</sup>H NMR Spectral Data

The proton NMR spectrum of p-methoxyphenylacetonitrile exhibits characteristic signals corresponding to the aromatic, methylene, and methoxy protons.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.21	d	2H	Ar-H (ortho to - CH <sub>2</sub> CN)
~6.88	d	2H	Ar-H (ortho to -OCH₃)
~3.77	S	ЗН	-OCH₃
~3.64	S	2H	-CH₂CN

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.

## <sup>13</sup>C NMR Spectral Data

The carbon NMR spectrum provides information on the carbon framework of the molecule.



Chemical Shift (ppm)	Assignment
~159.0	Ar-C (-OCH₃)
~129.0	Ar-C (ortho to -CH <sub>2</sub> CN)
~122.5	Ar-C (-CH <sub>2</sub> CN)
~118.0	-C≡N
~114.5	Ar-C (ortho to -OCH₃)
~55.0	-OCH₃
~22.0	-CH₂CN

Note: Chemical shifts are approximate and may vary depending on the solvent and instrument.

## Infrared (IR) Spectral Data

The IR spectrum shows characteristic absorption bands for the functional groups present in p-methoxyphenylacetonitrile.

Wavenumber (cm <sup>−1</sup> )	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H stretch
~2950-2850	Medium	Aliphatic C-H stretch
~2250	Medium	C≡N stretch (nitrile)
~1610, 1510	Strong	Aromatic C=C stretch
~1250	Strong	Aryl-O-C stretch (asymmetric)
~1030	Strong	Aryl-O-C stretch (symmetric)
~830	Strong	p-disubstituted benzene C-H bend

## Mass Spectrometry (MS) Data



The mass spectrum of p-methoxyphenylacetonitrile shows a molecular ion peak and characteristic fragmentation patterns.

m/z	Relative Intensity	Assignment
147	High	[M]+ (Molecular ion)
146	Moderate	[M-H]+
132	Moderate	[M-CH₃] <sup>+</sup>
107	High	[M-CH <sub>2</sub> CN] <sup>+</sup>
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>

# **Experimental Protocols Synthesis of p-Methoxyphenylacetonitrile**

A common and effective method for the synthesis of p-methoxyphenylacetonitrile is the reaction of p-methoxybenzyl chloride with sodium cyanide.



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#### Synthesis Workflow

#### Materials:

- p-Methoxybenzyl alcohol
- · Concentrated hydrochloric acid
- Sodium cyanide (finely powdered)
- Anhydrous acetone



- Benzene
- Anhydrous sodium sulfate

#### Procedure:

- Preparation of p-Methoxybenzyl Chloride: In a well-ventilated fume hood, react p-methoxybenzyl alcohol with concentrated hydrochloric acid with vigorous stirring. After the reaction is complete, separate the organic layer containing p-methoxybenzyl chloride.
- Cyanation Reaction: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the freshly prepared p-methoxybenzyl chloride, sodium cyanide, and anhydrous acetone.
- Reflux: Heat the reaction mixture to reflux and maintain for several hours with vigorous stirring.
- Workup: After cooling, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purification: Dissolve the crude product in a suitable organic solvent like benzene and wash with water. Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate. The final product can be purified by vacuum distillation.

## **Analytical Methods for Purity Assessment**

The purity of p-methoxyphenylacetonitrile can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be employed for the purity analysis.





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#### **HPLC Analysis Workflow**

• Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm).

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

Flow Rate: 1.0 mL/min.

Detection: UV at 225 nm.

• Injection Volume: 10 μL.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for both separation and identification of volatile and semi-volatile compounds.

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 μm).
- · Carrier Gas: Helium.
- · Injection: Split injection.
- Temperature Program: A suitable temperature gradient to ensure good separation of the components.
- MS Detection: Electron Ionization (EI) with a full scan mode.

## **Role in Drug Development**

p-Methoxyphenylacetonitrile is a key starting material in the synthesis of various pharmaceutical active ingredients (APIs). Its primary application lies in the production of antidepressants.





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#### Role as a Pharmaceutical Intermediate

One of the most notable applications of p-methoxyphenylacetonitrile is in the synthesis of Venlafaxine, a widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) used to treat major depressive disorder, anxiety, and panic disorder. The nitrile group of p-methoxyphenylacetonitrile undergoes a series of chemical transformations to build the complex structure of the final drug molecule.

While p-methoxyphenylacetonitrile itself is not known to possess significant direct biological activity, its importance as a versatile building block in medicinal chemistry is well-established. Research into derivatives of this compound continues to explore new therapeutic possibilities. For instance, a structurally related compound, 2-[4-[(4-methoxyphenyl)methoxy]-phenyl]acetonitrile, has been identified as an inducer of Oct3/4, a key transcription factor in pluripotent stem cells, suggesting potential applications in regenerative medicine.[6]

## Conclusion

p-Methoxyphenylacetonitrile is a commercially important chemical intermediate with well-defined physical, chemical, and spectral properties. The availability of robust synthetic and analytical methods facilitates its use in the large-scale production of pharmaceuticals and other fine chemicals. Its central role in the synthesis of essential medicines like Venlafaxine underscores its significance in the drug development landscape. Further research into the biological activities of its derivatives may unveil new therapeutic applications in the future.

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